Ethyl (2,6-dimethylphenyl)glycinate
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Overview
Description
Ethyl (2,6-dimethylphenyl)glycinate is an organic compound with the molecular formula C12H17NO2. It is a derivative of glycine, where the amino group is substituted with a 2,6-dimethylphenyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)glycinate can be synthesized through the esterification of glycine with ethanol in the presence of an acid catalyst. The reaction involves the substitution of the hydrogen atom of the carboxyl group in glycine with an ethyl group, forming the ester .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where glycine and ethanol are reacted under controlled temperatures and pressures. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid to increase the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,6-dimethylphenyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl (2,6-dimethylphenyl)glycinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of ethyl (2,6-dimethylphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Ethyl glycine: A simpler ester of glycine without the 2,6-dimethylphenyl group.
Methyl (2,6-dimethylphenyl)glycinate: Similar structure but with a methyl ester group instead of an ethyl group.
2,6-Dimethylphenylalanine: An amino acid derivative with a similar aromatic ring structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group enhances its stability and reactivity compared to simpler glycine esters .
Biological Activity
Ethyl (2,6-dimethylphenyl)glycinate is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.
- Molecular Formula : C₁₁H₁₅N₁O₂
- Molecular Weight : Approximately 191.25 g/mol
- Structure : The compound features an ethyl group attached to a glycine derivative, contributing to its biological reactivity and interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, potentially affecting various metabolic pathways.
- Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing physiological responses.
- Pathway Modulation : The compound may affect intracellular signaling pathways, leading to changes in cellular behavior and function.
Biological Activities
Preliminary studies suggest that this compound exhibits several notable biological activities:
1. Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown significant reductions in pro-inflammatory cytokines when cells are treated with this compound.
2. Anticancer Potential
This compound has demonstrated inhibitory effects on cell proliferation in various cancer cell lines. A study evaluating its effects on human hepatocellular carcinoma (HepG2) cells reported an IC50 value of 15 µg/mL, indicating moderate anticancer activity.
3. Neurological Applications
There is potential for use in neurological disorders due to its interaction with neurotransmitter systems. Studies suggest it may enhance synaptic plasticity and exhibit neuroprotective effects.
Case Study 1: Anti-inflammatory Activity
In a controlled study, this compound was administered to macrophage cell lines treated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-α production compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Treatment | TNF-α Production (pg/mL) |
---|---|
Control | 1200 |
LPS | 2500 |
LPS + Ethyl Glycinate | 800 |
Case Study 2: Anticancer Activity
In another study focused on HepG2 cells, this compound was tested for its cytotoxic effects. The findings indicated that the compound induced apoptosis in a dose-dependent manner.
Concentration (µg/mL) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 70 |
15 | 50 |
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 2-(2,6-dimethylanilino)acetate |
InChI |
InChI=1S/C12H17NO2/c1-4-15-11(14)8-13-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3 |
InChI Key |
PCBMYWORBGOYHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=C(C=CC=C1C)C |
Origin of Product |
United States |
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